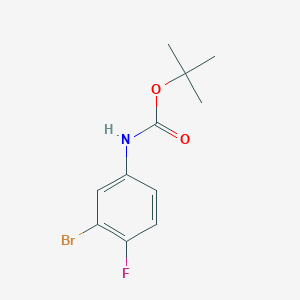

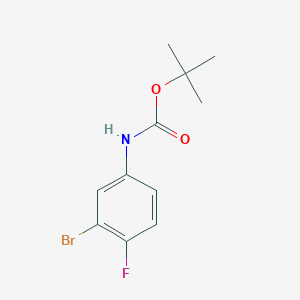

N-Boc-3-bromo-4-fluoroaniline

Description

BenchChem offers high-quality N-Boc-3-bromo-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3-bromo-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHQSYXWFLVFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693417 | |

| Record name | tert-Butyl (3-bromo-4-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836619-77-3 | |

| Record name | 1,1-Dimethylethyl N-(3-bromo-4-fluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836619-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-bromo-4-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Boc-3-bromo-4-fluoroaniline

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of N-Boc-3-bromo-4-fluoroaniline, a key building block in medicinal chemistry and drug discovery. The strategic placement of bromo, fluoro, and N-Boc functional groups makes this compound a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2][] This document details the chemical principles, a step-by-step experimental protocol, safety considerations, and characterization of the target compound, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of N-Boc-3-bromo-4-fluoroaniline

N-Boc-3-bromo-4-fluoroaniline is a valuable synthetic intermediate in the field of organic and medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups. The Boc (tert-butoxycarbonyl) protecting group renders the aniline nitrogen nucleophilicity inert, allowing for selective transformations at other positions on the aromatic ring.[4] The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] Consequently, N-Boc-3-bromo-4-fluoroaniline is a sought-after precursor in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[2][]

The Chemistry of N-Boc Protection

The synthesis of N-Boc-3-bromo-4-fluoroaniline is achieved through the protection of the amino group of 3-bromo-4-fluoroaniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the aniline nitrogen attacks one of the carbonyl carbons of the Boc anhydride.

The reaction is typically carried out in the presence of a base, which serves to deprotonate the resulting ammonium intermediate, driving the reaction to completion.[6][7] The tert-butoxycarbonyl group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, making it an ideal protecting group in multi-step syntheses.[4][6]

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of N-Boc-3-bromo-4-fluoroaniline.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-4-fluoroaniline | 656-64-4 | C₆H₅BrFN | 190.01 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| Saturated Sodium Bicarbonate Solution | 75420-50-9 | NaHCO₃ (aq) | 84.01 (solute) |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluoroaniline (1.0 eq) in dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add triethylamine (1.2 eq).

-

Addition of Boc Anhydride: In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield N-Boc-3-bromo-4-fluoroaniline as a solid.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of N-Boc-3-bromo-4-fluoroaniline.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

3-Bromo-4-fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8][9][10][11]

-

Di-tert-butyl dicarbonate: Flammable solid or liquid.[12][13] Fatal if inhaled.[13][14][15] Causes skin and serious eye irritation and may cause an allergic skin reaction.[12][13][14][15]

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

Refer to the Material Safety Data Sheets (MSDS) for each chemical for comprehensive safety information.[8][10][11][12][13][14]

Characterization of N-Boc-3-bromo-4-fluoroaniline

The identity and purity of the synthesized N-Boc-3-bromo-4-fluoroaniline can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrFNO₂[16] |

| Molecular Weight | 290.13 g/mol [16] |

| Appearance | White to off-white solid |

| Purity (by HPLC/NMR) | >97% |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.[16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O of the carbamate).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[17]

Conclusion

The protocol described in this technical guide provides a reliable and efficient method for the synthesis of N-Boc-3-bromo-4-fluoroaniline. The careful execution of the experimental procedure and adherence to safety precautions are crucial for obtaining a high yield and purity of this important synthetic intermediate. The versatility of N-Boc-3-bromo-4-fluoroaniline ensures its continued importance in the discovery and development of novel chemical entities.

References

- Vertex AI Search. (n.d.). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet.

- Carl ROTH. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate.

- Capot Chemical Co., Ltd. (2012, November 30). MSDS of 3-Bromo-4-fluoroaniline.

- Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate.

- AK Scientific, Inc. (n.d.). Di-tert-butyl dicarbonate - Safety Data Sheet.

- PubChem. (n.d.). 3-Bromo-4-fluoroaniline.

- AK Scientific, Inc. (n.d.). 3-Bromo-4-fluoroaniline - Safety Data Sheet.

- PubChem. (n.d.). N-Boc-3-bromo-4-fluoroaniline.

- BLD Pharm. (n.d.). 836619-77-3|N-Boc-3-bromo-4-fluoroaniline.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 3-Bromo-4-fluoroaniline.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group.

- PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- Chem-Impex. (n.d.). 4-Bromo-3-fluoroaniline.

- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.

- BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. capotchem.cn [capotchem.cn]

- 9. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. carlroth.com [carlroth.com]

- 14. carlroth.com [carlroth.com]

- 15. aksci.com [aksci.com]

- 16. N-Boc-3-bromo-4-fluoroaniline | C11H13BrFNO2 | CID 53312481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 836619-77-3|N-Boc-3-bromo-4-fluoroaniline|BLD Pharm [bldpharm.com]

N-Boc-3-bromo-4-fluoroaniline chemical properties

An In-depth Technical Guide to N-Boc-3-bromo-4-fluoroaniline: Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency and novelty of a discovery campaign are often dictated by the strategic utility of its core building blocks. N-Boc-3-bromo-4-fluoroaniline emerges as a preeminent example of such a scaffold. Its carefully orchestrated arrangement of functional groups—a nucleophilic aniline protected by a labile Boc group, a synthetically versatile bromine atom, and an electronically-influential fluorine atom—offers a triad of reactivity points. This guide provides an in-depth exploration of this molecule, moving beyond a simple catalog of properties to explain the causality behind its applications and providing field-proven insights into its deployment in complex synthetic workflows.

Core Physicochemical & Structural Characteristics

N-Boc-3-bromo-4-fluoroaniline, systematically named tert-butyl (3-bromo-4-fluorophenyl)carbamate, is a solid at room temperature, typically stored under dry conditions.[1][2] The interplay of its substituents governs its physical properties and chemical behavior. The lipophilic tert-butyl group increases solubility in common organic solvents, while the polar carbamate, bromine, and fluorine atoms contribute to its overall electronic profile.

A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| CAS Number | 836619-77-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1][2][4][5] |

| Molecular Weight | 290.13 g/mol | [1][2][4][5] |

| IUPAC Name | tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | [1] |

| Synonyms | tert-Butyl (3-bromo-4-fluorophenyl)carbamate | [1][2] |

| Storage | Sealed in dry, Room Temperature | [2] |

| XLogP3 | 3.3 | [1] |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available databases. Researchers should rely on certificate of analysis data for specific lots.

Synthesis and Handling

Synthetic Strategy: Amine Protection

The synthesis of N-Boc-3-bromo-4-fluoroaniline is a straightforward but critical transformation, designed to mask the reactivity of the aniline nitrogen. This protection is paramount, as the free amine could otherwise interfere with subsequent metal-catalyzed cross-coupling reactions at the bromide position. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and nucleophilic conditions typically employed in such couplings, yet it can be readily removed under mild acidic conditions.[6]

The standard protocol involves the reaction of the parent 3-bromo-4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: General workflow for the synthesis of N-Boc-3-bromo-4-fluoroaniline.

Safety and Handling Protocols

While specific toxicity data for the N-Boc protected compound is limited, the parent molecule, 3-bromo-4-fluoroaniline, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[7][8][9] Therefore, prudent laboratory practices are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][10]

-

Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic power of N-Boc-3-bromo-4-fluoroaniline lies in its capacity to undergo selective, high-yield transformations at the C-Br bond. This positions it as a cornerstone intermediate for building complex molecular architectures. The Boc-protected amine remains inert, while the ortho-fluorine atom electronically influences the aryl ring, impacting reaction kinetics and the properties of the final product.

Sources

- 1. N-Boc-3-bromo-4-fluoroaniline | C11H13BrFNO2 | CID 53312481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Boc-3-bromo-4-fluoroaniline One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 836619-77-3|N-Boc-3-bromo-4-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. N-Boc-3-bromo-4-fluoroaniline price,buy N-Boc-3-bromo-4-fluoroaniline - chemicalbook [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

The Strategic Synthesis and Application of N-Boc-3-bromo-4-fluoroaniline: A Technical Guide for Advanced Pharmaceutical Intermediates

Introduction: The Architectural Significance of N-Boc-3-bromo-4-fluoroaniline in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the strategic value of a molecular building block is defined by its synthetic versatility, structural integrity, and the biological efficacy it imparts to the final active pharmaceutical ingredient (API). N-Boc-3-bromo-4-fluoroaniline (CAS No. 836619-77-3), also known by its IUPAC name tert-butyl (3-bromo-4-fluorophenyl)carbamate, has emerged as a cornerstone intermediate in the synthesis of advanced therapeutic agents.[1][2] Its trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a Boc-protected amine, offers a rich scaffold for a multitude of chemical transformations, enabling the construction of complex molecular architectures with high precision.

This technical guide provides an in-depth exploration of N-Boc-3-bromo-4-fluoroaniline, from its fundamental physicochemical properties to its synthesis, purification, and detailed characterization. We will delve into the causality behind the experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The overarching goal is to equip the reader with a comprehensive understanding of this pivotal intermediate and its role in the development of next-generation pharmaceuticals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of N-Boc-3-bromo-4-fluoroaniline is paramount for its effective handling, storage, and application in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of N-Boc-3-bromo-4-fluoroaniline

| Property | Value | Source(s) |

| CAS Number | 836619-77-3 | [1][3] |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1][4] |

| Molecular Weight | 290.13 g/mol | [1] |

| IUPAC Name | tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | [1][2] |

| Appearance | White to off-white solid | [General knowledge] |

| Storage | Sealed in dry, room temperature | [General knowledge] |

Table 2: Spectroscopic Data for N-Boc-3-bromo-4-fluoroaniline

| Technique | Data |

| ¹H NMR | Spectral data available, with characteristic shifts for the tert-butyl protons and aromatic protons. |

| ¹³C NMR | Spectral data available, showing signals for the tert-butyl group, the carbamate carbonyl, and the aromatic carbons. |

| Mass Spectrometry (MS) | Mass spectra exhibit the expected molecular ion peaks, including the characteristic isotopic pattern for a bromine-containing compound.[5] |

| Infrared (IR) Spectroscopy | IR spectra display characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H, C-N, C-Br, and C-F bonds.[6][7] |

Synthesis and Purification: A Step-by-Step Guide with Mechanistic Insights

The synthesis of N-Boc-3-bromo-4-fluoroaniline is a two-step process, commencing with the synthesis of its precursor, 3-bromo-4-fluoroaniline, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Part 1: Synthesis of the Precursor, 3-Bromo-4-fluoroaniline

The synthesis of 3-bromo-4-fluoroaniline is typically achieved through the reduction of 3-bromo-4-fluoronitrobenzene.

Caption: Workflow for the synthesis of 3-bromo-4-fluoroaniline.

Experimental Protocol: Synthesis of 3-Bromo-4-fluoroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-fluoronitrobenzene (1.0 eq) in ethanol.

-

Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq) portion-wise. The addition is exothermic and should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromo-4-fluoroaniline.

Part 2: Boc Protection of 3-Bromo-4-fluoroaniline

The protection of the amino group of 3-bromo-4-fluoroaniline with a Boc group is a crucial step to modulate its reactivity in subsequent synthetic transformations. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions.

Caption: Workflow for the Boc protection of 3-bromo-4-fluoroaniline.

Experimental Protocol: Synthesis of N-Boc-3-bromo-4-fluoroaniline

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-fluoroaniline (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: To the solution, add triethylamine (1.1 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in the same solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product is often a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure N-Boc-3-bromo-4-fluoroaniline.[8]

Comprehensive Characterization

The unambiguous identification and purity assessment of N-Boc-3-bromo-4-fluoroaniline are critical for its use in pharmaceutical synthesis. A combination of spectroscopic techniques is employed for its comprehensive characterization.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-3-bromo-4-fluoroaniline (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~ 7.6 | dd | 1H | Ar-H |

| H-5 | ~ 7.0 | t | 1H | Ar-H |

| H-6 | ~ 7.2 | ddd | 1H | Ar-H |

| N-H | ~ 6.5 | br s | 1H | -NH- |

| -C(CH₃)₃ | ~ 1.5 | s | 9H | tert-butyl |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C=O | ~ 152 | Carbamate C=O | ||

| -C(CH₃)₃ | ~ 81 | Quaternary C | ||

| Ar-C-N | ~ 138 | Aromatic C | ||

| Ar-C-F | ~ 155 (d, J ≈ 245 Hz) | Aromatic C | ||

| Ar-C-Br | ~ 110 (d, J ≈ 20 Hz) | Aromatic C | ||

| Ar-C | ~ 125 | Aromatic C | ||

| Ar-C | ~ 120 | Aromatic C | ||

| Ar-C | ~ 116 | Aromatic C | ||

| -C(CH₃)₃ | ~ 28 | Methyl C |

Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.[9]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of N-Boc-3-bromo-4-fluoroaniline is expected to show a characteristic molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[5] Common fragmentation pathways include the loss of the Boc group, isobutylene, and subsequent fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-3-bromo-4-fluoroaniline will exhibit characteristic absorption bands that confirm the presence of its key functional groups. Expected peaks include:

-

~3300-3400 cm⁻¹: N-H stretching of the carbamate.

-

~2980 cm⁻¹: C-H stretching of the tert-butyl group.

-

~1720 cm⁻¹: C=O stretching of the carbamate.

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1240 cm⁻¹: C-N stretching.

-

~1000-1100 cm⁻¹: C-F stretching.

Applications in Drug Discovery and Development: The Synthesis of Tedizolid

N-Boc-3-bromo-4-fluoroaniline is a pivotal intermediate in the synthesis of several modern pharmaceuticals. A prominent example is its use in the production of Tedizolid , an oxazolidinone-class antibiotic used to treat serious Gram-positive bacterial infections.

Caption: Synthetic pathway to Tedizolid utilizing N-Boc-3-bromo-4-fluoroaniline.

In the synthesis of Tedizolid, the bromine atom of N-Boc-3-bromo-4-fluoroaniline is typically converted to a boronic acid or ester. This intermediate then undergoes a Suzuki coupling reaction with a second key fragment, a pyridinyl-tetrazole derivative.[10][11] The Boc-protected amine directs the regioselectivity of these transformations and prevents unwanted side reactions. Following the coupling reaction, the Boc group is removed, and the resulting amine participates in the formation of the oxazolidinone ring, a critical pharmacophore of Tedizolid.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-3-bromo-4-fluoroaniline and its precursors. It is essential to consult the Safety Data Sheet (SDS) before use.[12][13][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

N-Boc-3-bromo-4-fluoroaniline stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its unique combination of functional groups provides a robust and versatile platform for the construction of complex and biologically active molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application, with a focus on the practical insights and mechanistic understanding required for its effective utilization in a research and development setting. As the quest for novel therapeutics continues, the importance of well-characterized and strategically designed intermediates like N-Boc-3-bromo-4-fluoroaniline will undoubtedly continue to grow.

References

-

New Journal of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

- Zhu, Y., Zhang, X., & Liu, F. (2015). A New Synthetic Route Toward Tedizolid Phosphate. Chinese Journal of Applied Chemistry, 32(11), 1240-1245.

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved January 7, 2026, from [Link]

- Zeng, H., Zhang, Z., Liu, Y., Pan, D., & Wang, G. (2016). Synthesis of Tedizolid Phosphate. Chinese Journal of Pharmaceuticals, 47(12), 1491-1495.

- Google Patents. (n.d.). CN104327119A - Preparation method of tedizolid phosphate.

-

SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PubChem. (n.d.). N-Boc-3-bromo-4-fluoroaniline. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

AOBChem. (n.d.). Tert-butyl (3-bromo-4-fluorophenyl)carbamate. Retrieved January 7, 2026, from [Link]

-

CP Lab Safety. (n.d.). N-Boc-3-bromo-4-fluoroaniline, min 97%, 1 gram. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN102574792A - Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester and intermediates thereof.

- Google Patents. (n.d.). CN102574792B - Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester and intermediates thereof.

-

PubChem. (n.d.). tert-Butyl N-(3-bromo-4-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 76(1), 84–92.

-

PubChem. (n.d.). Tert-butyl 4-bromo-2-fluorobenzylcarbamate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved January 7, 2026, from [Link]

-

Chutai Biotechnology. (n.d.). tert-Butyl (3-bromo-4-fluorophenyl)carbamate. Retrieved January 7, 2026, from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. N-Boc-3-bromo-4-fluoroaniline | C11H13BrFNO2 | CID 53312481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aobchem.com [aobchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 4-tert-Butyl-2-fluoroaniline | 129373-04-2 [smolecule.com]

- 7. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Tedizolid Phosphate [cjph.com.cn]

- 11. A New Synthetic Route Toward Tedizolid Phosphate [yyhx.ciac.jl.cn]

- 12. synquestlabs.com [synquestlabs.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to N-Boc-3-bromo-4-fluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Boc-3-bromo-4-fluoroaniline has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature—a nucleophilic aniline protected by a tert-butyloxycarbonyl (Boc) group, a bromine atom amenable to cross-coupling, and a fluorine atom to modulate physicochemical properties—makes it a highly versatile intermediate. This guide provides an in-depth examination of its core attributes, a detailed protocol for its synthesis, and an exploration of its strategic application in the development of complex molecules, grounded in established chemical principles.

Core Molecular Attributes

The utility of any chemical intermediate begins with a precise understanding of its fundamental properties. N-Boc-3-bromo-4-fluoroaniline is a well-characterized compound whose identity and reactivity are defined by its key molecular and physical data.

Physicochemical Data Summary

The essential quantitative data for N-Boc-3-bromo-4-fluoroaniline are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| Molecular Weight | 290.13 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1][2][3] |

| CAS Number | 836619-77-3 | [1][3] |

| IUPAC Name | tert-butyl N-(3-bromo-4-fluorophenyl)carbamate | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)Br | [1] |

| Storage Temperature | Room Temperature, in a dry, sealed container | [1] |

Structural and Reactivity Analysis

The strategic arrangement of functional groups in N-Boc-3-bromo-4-fluoroaniline dictates its synthetic utility. The interplay between the Boc-protected amine, the bromine atom, and the fluorine atom provides a powerful toolkit for molecular elaboration.

Sources

The Strategic Application of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of modern pharmaceutical development, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. tert-butyl N-(3-bromo-4-fluorophenyl)carbamate, a key organic intermediate, has emerged as a critical component in the synthesis of a variety of therapeutic agents. This technical guide provides an in-depth analysis of this compound, from its fundamental chemical identity to its practical application in drug discovery. We will explore its synthesis, physicochemical properties, and, most importantly, its role as a versatile precursor in pivotal cross-coupling reactions that form the backbone of many contemporary drug molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this intermediate in their synthetic endeavors.

Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry

The incorporation of fluorine and bromine atoms into aniline scaffolds imparts unique physicochemical properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions. The strategic protection of the aniline nitrogen as a tert-butoxycarbonyl (Boc) carbamate is a crucial step, as it moderates the reactivity of the amine, preventing unwanted side reactions and allowing for precise chemical transformations at other sites of the molecule. tert-butyl N-(3-bromo-4-fluorophenyl)carbamate is a prime example of such a strategically designed building block, poised for elaboration into more complex drug candidates.

Nomenclature and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: tert-butyl N-(3-bromo-4-fluorophenyl)carbamate[1]

This name clearly defines the arrangement of the functional groups: a tert-butyl carbamate attached to the nitrogen of a 3-bromo-4-fluoroaniline core.

Table 1: Physicochemical Properties of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1] |

| Molecular Weight | 290.13 g/mol | [1] |

| CAS Number | 836619-77-3 | [1] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Boiling Point | 275.9 ± 30.0 °C (at 760 Torr) (predicted) | [2] |

| Density | 1.459 ± 0.06 g/cm³ (predicted) | [2] |

| Solubility | Practically insoluble in water (0.038 g/L at 25 °C) (predicted) | [2] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate is a straightforward yet critical transformation that involves the protection of the amino group of 3-bromo-4-fluoroaniline. The most common and efficient method for this is the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).

General Synthesis Protocol

This protocol is a representative procedure for the Boc protection of anilines and should be adapted and optimized for specific laboratory conditions.

Reaction Scheme:

Caption: General reaction scheme for the Boc protection of 3-bromo-4-fluoroaniline.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise. The reaction is typically exothermic, and the temperature should be monitored. If necessary, cool the reaction mixture in an ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl N-(3-bromo-4-fluorophenyl)carbamate.

Mechanistic Rationale

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate anion, which then deprotonates the newly formed carbamate to yield the final product, tert-butanol, and carbon dioxide. The presence of a base facilitates the initial nucleophilic attack by deprotonating the aniline, making it a more potent nucleophile.

Caption: Simplified mechanism of Boc protection of an aniline.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm, showing characteristic coupling patterns due to the bromine and fluorine substituents. A singlet for the nine protons of the tert-butyl group will be observed around δ 1.5 ppm. A broad singlet for the N-H proton will also be present. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The carbonyl carbon of the carbamate will appear around δ 152-155 ppm. The quaternary carbon of the tert-butyl group will be around δ 80-82 ppm, and the methyl carbons around δ 28 ppm. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the carbamate will be observed around 1700-1730 cm⁻¹. An N-H stretching vibration will be present around 3300-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen in the 2850-3100 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak. A characteristic fragmentation pattern will be the loss of isobutylene (56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (44 Da) to give the anilinium ion. |

Applications in Drug Discovery and Development

The true value of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate lies in its utility as a versatile intermediate for the synthesis of complex pharmaceutical agents. The Boc-protected aniline moiety allows for the strategic introduction of various substituents through palladium-catalyzed cross-coupling reactions at the bromine-bearing carbon.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide. In this context, the bromine atom of tert-butyl N-(3-bromo-4-fluorophenyl)carbamate can be readily displaced by a wide range of aryl, heteroaryl, or vinyl groups from their corresponding boronic acids or esters. This reaction is fundamental to the construction of biaryl and heteroaryl structures prevalent in many drug molecules.

Caption: Schematic of a Buchwald-Hartwig amination reaction.

Relevance to Targeted Therapies

While specific examples of drugs synthesized directly from tert-butyl N-(3-bromo-4-fluorophenyl)carbamate are not extensively documented in publicly available literature, the structural motif of 3-halo-4-fluoroaniline is a key component in several targeted cancer therapies. For instance, the synthesis of kinase inhibitors such as Crizotinib (ALK/ROS1 inhibitor),[2][3] Vemurafenib (BRAF inhibitor),[1] and Dabrafenib (BRAF inhibitor) [4][5]involves precursors with similar substitution patterns on the aniline ring. These examples underscore the strategic importance of this class of intermediates in constructing molecules that can interact with specific biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl N-(3-bromo-4-fluorophenyl)carbamate and its precursor, 3-bromo-4-fluoroaniline.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

tert-butyl N-(3-bromo-4-fluorophenyl)carbamate is a strategically designed and highly valuable intermediate in the field of drug discovery and development. Its unique combination of a protected aniline, a fluorine atom for modulating physicochemical properties, and a bromine atom for versatile cross-coupling reactions makes it an ideal building block for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in the pursuit of novel therapeutics.

References

-

PubChem. (n.d.). tert-butyl N-(3-bromo-4-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from a relevant chemical database. [1]2. chemBlink. (n.d.). tert-Butyl (3-bromo-4-fluorophenyl)carbamate. Retrieved from a relevant chemical database. [2]3. Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342–6363.

- Pfizer Inc. (2011). Crizotinib (Xalkori)

- Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809–819.

Sources

An In-Depth Technical Guide to the Synthesis of N-Boc-3-bromo-4-fluoroaniline

<

A Whitepaper for Chemical Researchers and Drug Development Professionals

Abstract

The protection of amine functionalities is a critical and ubiquitous transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability across a broad range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the synthesis of N-Boc-3-bromo-4-fluoroaniline from 3-bromo-4-fluoroaniline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss critical process parameters and safety considerations, and outline robust analytical methods for the characterization of the final product. This document is intended to serve as a practical resource for researchers, scientists, and process chemists engaged in multi-step synthetic campaigns where the strategic protection of anilines is paramount.

Introduction: The Strategic Importance of Amine Protection

Anilines are fundamental building blocks in the synthesis of a vast array of biologically active molecules. However, the inherent nucleophilicity and basicity of the amino group can interfere with subsequent chemical transformations.[1] Therefore, the temporary masking or "protection" of this functionality is often a necessary strategic step. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose, offering a balance of stability and controlled lability.[1][2]

The target molecule, N-Boc-3-bromo-4-fluoroaniline, is a valuable intermediate in its own right, incorporating bromine and fluorine atoms that can be further functionalized through various cross-coupling reactions or nucleophilic aromatic substitution, respectively. This guide will focus on the efficient and high-yielding conversion of 3-bromo-4-fluoroaniline to its Boc-protected counterpart.

Mechanistic Insights: The Chemistry of Boc Protection

The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), a common and effective Boc-group donor.[1] The reaction can be performed under various conditions, including neat, in the presence of a base, or with a catalyst.[3][4][5]

Uncatalyzed Reaction

In the absence of a catalyst, the lone pair of electrons on the nitrogen atom of 3-bromo-4-fluoroaniline directly attacks one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently decomposes to isobutylene and carbon dioxide, or is protonated by the newly formed carbamate to yield tert-butanol and carbon dioxide.

Base-Mediated and Catalyzed Pathways

The inclusion of a non-nucleophilic base, such as triethylamine (TEA), can accelerate the reaction by deprotonating the protonated amine intermediate, thereby driving the equilibrium towards the product.[4]

For less nucleophilic anilines, such as those bearing electron-withdrawing groups, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often employed.[3][6][7] DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. The aniline then attacks this activated intermediate, which is more electrophilic than Boc₂O itself, leading to a significantly faster reaction rate.[6][7] The DMAP is regenerated in the process, allowing it to be used in catalytic amounts.[6][7]

Figure 2: Experimental workflow for the synthesis of N-Boc-3-bromo-4-fluoroaniline.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluoroaniline (1.0 eq).

-

Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add triethylamine (TEA) (1.2 eq).

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield the pure N-Boc-3-bromo-4-fluoroaniline as a white to off-white solid. [8]

Expected Yield and Purity

Following this protocol, typical yields for this reaction are in the range of 90-98%. The purity of the recrystallized product is generally >98% as determined by HPLC and ¹H NMR.

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3-Bromo-4-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. [9]It can cause skin and serious eye irritation. [9][10][11][12]* Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable liquid and vapor. It is fatal if inhaled and can cause skin and serious eye irritation, as well as an allergic skin reaction. [13][14]* Triethylamine (TEA): TEA is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. [9][10][12][13]

Analytical Characterization

The identity and purity of the synthesized N-Boc-3-bromo-4-fluoroaniline should be confirmed by a combination of spectroscopic and analytical techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), aromatic protons (multiplets, ~7.0-7.8 ppm, 3H), and the N-H proton (broad singlet, ~6.5-7.0 ppm, 1H). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), and the aromatic carbons, including the carbon bearing the fluorine atom (showing C-F coupling). |

| FT-IR (ATR) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the carbamate (~1700-1730 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (290.13 g/mol for C₁₁H₁₃BrFNO₂), showing the characteristic isotopic pattern for a bromine-containing compound. [15][16] |

Conclusion

The Boc protection of 3-bromo-4-fluoroaniline is a robust and efficient chemical transformation that is essential for the synthesis of more complex molecules in drug discovery and development. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can consistently obtain high yields of the desired product with excellent purity. The analytical techniques outlined in this guide provide a reliable framework for the comprehensive characterization of N-Boc-3-bromo-4-fluoroaniline, ensuring its suitability for downstream applications.

References

- Vertex AI Search. Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.

- Vertex AI Search. Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry.

- Vertex AI Search. 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet.

- Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. (2024).

- Capot Chemical Co.,Ltd. MSDS of 3-Bromo-4-fluoroaniline. (2012).

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. (2016).

- Novachem Pty Ltd. Di-tert-butyl dicarbonate Safety Data Sheet. (2023).

- Santa Cruz Biotechnology. Di-tert-butyl Dicarbonate (ca. 30% in Toluene) Material Safety Data Sheet.

- GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024).

- PubChem. 3-Bromo-4-fluoroaniline.

- Sigma-Aldrich. Application Note – N-Boc protection.

- BenchChem. A Comparative Guide to Reagents for Boc Protection of Amines.

- AK Scientific, Inc. Safety Data Sheet: 3-Bromo-4-fluoroaniline.

- Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.

- BenchChem. Application Notes and Protocols for N-Boc Protection of Primary Amines.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- BLD Pharm. 656-64-4|3-Bromo-4-fluoroaniline.

- ACS Publications. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines | The Journal of Organic Chemistry. (2016).

- GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-fluoroaniline.

- ResearchGate. Synthesis of N-BOC amines by various routes.

- Wikipedia. Di-tert-butyl dicarbonate.

- Chemtips - WordPress.com. Reactions that Work: Boc Protection. (2012).

- YouTube. Di-tert-butyl dicarbonate. (2015).

- Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.

- ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024).

- The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.

- PMC - NIH. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.

- SpectraBase. 3-Bromo-4-fluoroaniline.

- Achmem. N-Boc-3-bromo-4-fluoroaniline.

- Chem-Impex. 4-Bromo-3-fluoroaniline.

- PubChem. N-Boc-3-bromo-4-fluoroaniline.

- ChemicalBook. 2-Bromo-4-fluoroaniline synthesis.

- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.

- Kemystery. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.

- Chemistry Steps. Boc Protecting Group for Amines.

- PrepChem.com. Synthesis of 4-bromo-2-fluoroaniline.

- ChemicalBook. 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum.

- ChemicalBook. N-BOC ANILINE(3422-01-3) IR Spectrum.

- MDPI. Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models.

- Rhenium Shop. N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals.

- Sigma-Aldrich. 4-Bromo-3-fluoroaniline 97 656-65-5.

- BenchChem. An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline.

- BenchChem. Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide.

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. dl.novachem.com.au [dl.novachem.com.au]

- 15. achmem.com [achmem.com]

- 16. N-Boc-3-bromo-4-fluoroaniline | C11H13BrFNO2 | CID 53312481 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to N-Boc Protection of Anilines

Abstract

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, serving as a robust and versatile protecting group for amines.[1] Its application to anilines is of particular importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where precise control of reactivity is paramount. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reagents and methodologies for the N-Boc protection of anilines. We will delve into the mechanistic underpinnings of the most common reagents, provide field-proven experimental protocols, and present comparative data to inform reagent and condition selection. Our focus is on explaining the causality behind experimental choices, ensuring that the protocols described are self-validating systems for achieving high-yield, clean, and reliable protection of a diverse range of aniline substrates.

The Strategic Importance of the Boc Group for Anilines

Anilines, or aromatic amines, are fundamental building blocks in organic chemistry. However, the nucleophilicity and basicity of the amino group often interfere with desired transformations elsewhere in the molecule. The Boc group effectively "masks" the amine as a carbamate, rendering it stable to most nucleophiles, bases, and reductive conditions.[2][3] This protection strategy is foundational for multi-step syntheses.

The strategic value of the Boc group lies in its unique stability profile: it is remarkably robust under many reaction conditions yet can be cleanly and efficiently removed under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4][5] This lability to acid, which proceeds via a stable tert-butyl cation intermediate, allows for selective deprotection without disturbing other sensitive functional groups.[1][6] This orthogonality to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, is a cornerstone of complex molecular architecture.[1][3]

The Workhorse Reagent: Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride or Boc₂O, is the most widely used reagent for introducing the Boc group.[2][7] Its popularity is due to its high reactivity, commercial availability, and the benign nature of its byproducts (tert-butanol and carbon dioxide).[5]

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable group subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which then deprotonates the positively charged amine to yield the final N-Boc protected aniline.[1][5]

Caption: Mechanism of N-Boc protection using Boc₂O.

Reaction Conditions: The Role of Base and Solvent

While the reaction can proceed without a catalyst, it is often slow. The choice of base and solvent is critical for optimizing reaction rate and yield, especially for less nucleophilic anilines.

-

Bases : A base is typically added to neutralize the protonated amine in the intermediate, accelerating the reaction.[5] For anilines, common choices include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP). DMAP is a particularly effective catalyst, acting as a nucleophilic catalyst to form a more reactive intermediate with Boc₂O.

-

Solvents : Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN) are standard choices, as they effectively solvate the reactants without interfering.[7] In some cases, catalyst-free conditions using protic solvents like methanol or even water-acetone mixtures have been reported to be effective.[4][8]

Table 1: Comparison of Common Conditions for Boc₂O Protection of Anilines

| Parameter | Selection 1 | Selection 2 | Selection 3 | Rationale & Field Insights |

| Base | Triethylamine (Et₃N) | DMAP (catalytic) | None (Neat/H₂O) | Et₃N is a standard, cost-effective choice. DMAP is highly effective for sluggish reactions with electron-poor anilines. Catalyst-free methods are greener but may require longer reaction times or higher temperatures.[2][9] |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) | DCM is excellent for solubility and is unreactive. THF is a good general-purpose solvent. ACN is useful when heating is required due to its higher boiling point. |

| Temperature | Room Temperature | 0 °C to RT | Reflux | Most reactions proceed well at room temperature. For highly reactive substrates, initial cooling can control exotherms. Electron-deficient anilines often require heating to achieve a reasonable reaction rate.[10] |

Alternative Reagents for Milder or Specific Applications

While Boc₂O is the dominant reagent, certain substrates or desired conditions may necessitate alternatives.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

Boc-ON is a crystalline, stable reagent that offers a milder alternative to Boc₂O.[11] It is particularly useful for the protection of sensitive amino acids and peptides where over-reaction or harsh conditions must be avoided.[12]

-

Advantages : Boc-ON often provides cleaner reactions with easier workup, as the oxime byproduct is readily removed by extraction.[12] It can be effective at room temperature under slightly basic conditions (e.g., using triethylamine) in aqueous dioxane or acetone.[12]

-

Causality : The reactivity of Boc-ON is attenuated compared to Boc₂O, making it more selective and less prone to causing side reactions. This makes it a superior choice for complex molecules with multiple sensitive functional groups.

Table 2: Comparative Overview of Key N-Boc Protection Reagents

| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Use Case |

| Di-tert-butyl dicarbonate (Boc₂O) | (tBuOCO)₂O | High reactivity, cost-effective, common.[2] | Can require catalysts/base; potential for over-reaction. | General-purpose protection of most anilines. |

| Boc-ON | Ph(CN)C=N-O-Boc | Mild conditions, clean byproducts, high selectivity.[11][12] | Higher cost, lower atom economy. | Protection of sensitive or multifunctional substrates. |

Protocol Showcase: Self-Validating Methodologies

The following protocols are designed to be self-validating, including steps for reaction monitoring and purification to ensure the desired outcome.

Protocol A: Standard N-Boc Protection of Aniline using Boc₂O

This protocol is a robust starting point for simple, electron-neutral anilines.

-

Dissolution : In a round-bottom flask, dissolve aniline (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M).

-

Base Addition : Add triethylamine (1.2 eq.) to the stirred solution at room temperature.

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the solution. An exotherm may be observed.[5]

-

Reaction Monitoring : Stir the reaction at room temperature. Monitor the disappearance of the starting aniline by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.

-

Work-up : Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.

Protocol B: DMAP-Catalyzed Protection of an Electron-Deficient Aniline (e.g., 4-Nitroaniline)

Electron-withdrawing groups decrease the nucleophilicity of the aniline nitrogen, requiring more forcing conditions.[10]

-

Setup : Dissolve 4-nitroaniline (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile (ACN, approx. 0.5 M) in a round-bottom flask.

-

Reagent Addition : Add Boc₂O (1.5 eq.) to the solution.

-

Reaction : Heat the reaction mixture to 50-60 °C and stir.

-

Monitoring : Monitor the reaction progress by TLC. These reactions may require several hours (4-12 h) to reach completion.

-

Work-up & Purification : After cooling to room temperature, concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl and brine. Dry the organic phase, concentrate, and purify the product by flash column chromatography or recrystallization.

Caption: A generalized workflow for N-Boc protection experiments.

Conclusion

The N-Boc protection of anilines is a fundamental and enabling transformation in modern organic synthesis. While di-tert-butyl dicarbonate remains the reagent of choice for its efficacy and cost-effectiveness, a thorough understanding of the reaction mechanism and the judicious selection of catalysts, solvents, and alternative reagents like Boc-ON are critical for success. By treating each protection as a self-validating protocol—incorporating careful monitoring and purification—researchers can reliably and efficiently prepare a vast array of N-Boc protected anilines, paving the way for the synthesis of complex and valuable molecules.

References

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65-80. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of different catalyst on the yield and re action time for N-Boc protection of aniline. Retrieved January 7, 2026, from [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Retrieved January 7, 2026, from [Link]

-

Chem-Space. (n.d.). Boc-ON: A Key Protecting Group for Amino Functionalities in Synthesis. Retrieved January 7, 2026, from [Link]

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2006, 1-6. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Application of Boc-anhydride [en.highfine.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of N-Boc-3-bromo-4-fluoroaniline

Introduction: Situating a Key Intermediate in Modern Synthesis

N-Boc-3-bromo-4-fluoroaniline, identified by its CAS Number 836619-77-3, is a halogenated and protected aniline derivative that serves as a critical building block in the synthesis of complex organic molecules.[1][2][3] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the precise installation of substituted aniline moieties is a frequent and essential strategy for constructing biologically active compounds. The presence of three distinct functional handles—a bromine atom, a fluorine atom, and a Boc-protected amine—provides chemists with a versatile platform for sequential, site-selective modifications.

The physical properties of this intermediate are not merely academic data points; they are foundational to its practical application. These properties dictate everything from optimal storage conditions and appropriate solvent systems for reactions to the selection of purification techniques and the analytical methods required for quality control. This guide provides an in-depth examination of these core physical characteristics, offering both quantitative data and the procedural knowledge necessary for its verification, tailored for researchers, scientists, and drug development professionals.

Section 1: Compound Identity and Structural Features

A precise understanding of a compound's identity is the bedrock of scientific integrity. All subsequent physical and chemical data are contingent on the correct structural assignment.

-

Systematic Name (IUPAC): tert-butyl N-(3-bromo-4-fluorophenyl)carbamate[4]

-

Common Synonyms: N-Boc-3-bromo-4-fluoroaniline, tert-Butyl (3-bromo-4-fluorophenyl)carbamate[1][4]

The structure features a benzene ring substituted with a bromine atom and a fluorine atom at positions 3 and 4, respectively. The aniline nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group. This protecting group is crucial; it deactivates the amine, preventing its participation in unwanted side reactions and enhancing the compound's solubility in common organic solvents. The electronic properties of the halogens (inductive withdrawal from fluorine, both inductive and resonance effects from bromine) influence the reactivity of the aromatic ring, making this a highly valuable and specific intermediate.

Section 2: Core Physicochemical Properties

The macroscopic behavior of N-Boc-3-bromo-4-fluoroaniline is defined by its physicochemical properties. This data is essential for process development, formulation, and ensuring batch-to-batch consistency.

| Property | Value / Observation | Source(s) |

| Physical State | Solid, often described as an off-white or crystalline powder. | [5] |

| Melting Point | Typically reported in the range of 105 - 109 °C. | [5] |

| Boiling Point | Not typically reported due to potential decomposition at high temperatures. | |

| Solubility | Generally insoluble in water. Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | [6][7] |

| Molecular Weight | 290.13 g/mol | [3][4] |

| XLogP3 | 3.3 | [4] |

Note: The melting point is a critical indicator of purity. A broad melting range or a value lower than the reference suggests the presence of impurities.

Section 3: Analytical & Spectroscopic Characterization Workflow

The identity and purity of N-Boc-3-bromo-4-fluoroaniline are confirmed through a combination of analytical techniques.[8][9][10] Each method provides a unique piece of structural information, and together they form a comprehensive analytical profile.

The logical flow for characterizing a new or procured batch of a pharmaceutical intermediate like this involves a multi-step process. This ensures not only identity but also purity, which is paramount in drug development.

Caption: Workflow for the analytical characterization of a pharmaceutical intermediate.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. For N-Boc-3-bromo-4-fluoroaniline, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[11] The expected peaks would be around m/z 290 and 292.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Will show signals for the tert-butyl protons (a singlet around 1.5 ppm), the N-H proton (a singlet), and distinct signals for the aromatic protons, with splitting patterns dictated by their coupling to each other and to the fluorine atom.

-

¹³C NMR: Will show peaks for the aromatic carbons, the tert-butyl carbons, and the carbonyl carbon of the Boc group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[12] Key expected peaks include:

-

~3400 cm⁻¹: N-H stretching vibration.

-

~2980 cm⁻¹: C-H stretching from the Boc group.

-

~1730 cm⁻¹: C=O (carbonyl) stretching of the Boc group.

-

~1500-1600 cm⁻¹: C=C stretching in the aromatic ring.

-

~1250 cm⁻¹: C-F stretching.

-

Section 4: Experimental Protocols for Property Verification

To ensure the trustworthiness of data, physical properties must be verifiable through standardized laboratory protocols. The following methods are self-validating systems for determining the melting point and solubility profile.

Protocol for Melting Point Determination

The melting point provides a quick and reliable assessment of purity. Impurities depress and broaden the melting range. This protocol uses the capillary method with a modern digital apparatus.[13][14]

Methodology:

-

Sample Preparation: Ensure the N-Boc-3-bromo-4-fluoroaniline sample is completely dry and finely powdered. Crush a small amount on a watch glass if necessary.[15]

-

Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end. Repeat until a packed sample height of 2-3 mm is achieved.[15][16] An improperly packed or overly large sample can lead to an artificially broad melting range.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[16]

-

Rapid Heating (Approximate Determination): If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[15] This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.[16]

Protocol for Qualitative Solubility Testing

This protocol establishes a qualitative solubility profile, which is crucial for selecting appropriate solvents for reactions, purification, and analysis. The procedure follows a logical decision tree to classify the compound.[6][7][17]

Methodology:

-

Initial Setup: In a small test tube, place approximately 10-20 mg of the solid compound.

-